molecular formula C12H12F2O2 B2968027 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid CAS No. 1216117-17-7

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

Cat. No.: B2968027
CAS No.: 1216117-17-7
M. Wt: 226.223
InChI Key: IVCQMJNKNPBJPU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C12H12F2O2 It is characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 3,4-difluorobenzene.

    Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 3,4-difluorobenzene to form 3-cyclopropyl-3-(3,4-difluorophenyl)propane.

    Oxidation: The intermediate 3-cyclopropyl-3-(3,4-difluorophenyl)propane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and difluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3-(4-Fluorophenyl)propanoic acid
  • 3-(3,4-Dihydroxyphenyl)propanoic acid

Uniqueness

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of both cyclopropyl and difluorophenyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCQMJNKNPBJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216117-17-7
Record name 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
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